7-Methylnaphthalen-2-amine
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Overview
Description
7-Methylnaphthalen-2-amine is an organic compound that belongs to the class of aromatic amines. It possesses a naphthalene core structure, which makes it a valuable compound in organic chemistry. This compound is known for its potential biological properties and has been studied extensively for its applications in various fields.
Mechanism of Action
Target of Action
This compound is a derivative of naphthalen-2-amine
Pharmacokinetics
Its molecular weight (15722 g/mol) suggests that it may have reasonable bioavailability, as compounds with a molecular weight under 500 g/mol are generally well-absorbed. Its solubility and stability also play crucial roles in its bioavailability .
Result of Action
Given its structural similarity to naphthalen-2-amine, it may have similar toxic effects . .
Action Environment
The action, efficacy, and stability of 7-Methylnaphthalen-2-amine can be influenced by various environmental factors. These may include pH, temperature, presence of other compounds, and specific conditions within the biological system where the compound is active. For instance, its stability is suggested to be maintained at temperatures between 2-8°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylnaphthalen-2-amine typically involves the methylation of naphthalen-2-amine. One common method is the reaction of naphthalen-2-amine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethyl sulfoxide at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 7-Methylnaphthalen-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions.
Major Products: The major products formed from these reactions include naphthoquinones, reduced amine derivatives, and substituted naphthalene compounds .
Scientific Research Applications
7-Methylnaphthalen-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has shown potential biological activities, making it a subject of study in pharmacology and toxicology.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals .
Comparison with Similar Compounds
Naphthalen-2-amine: Similar in structure but lacks the methyl group at the 7th position.
1-Methyl-2-naphthalenamine: Similar but with the methyl group at a different position on the naphthalene ring.
Uniqueness: 7-Methylnaphthalen-2-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This makes it distinct from other naphthalene derivatives and valuable for specific applications .
Properties
IUPAC Name |
7-methylnaphthalen-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N/c1-8-2-3-9-4-5-11(12)7-10(9)6-8/h2-7H,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWSYKWSBPNFANJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=CC(=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40629310 |
Source
|
Record name | 7-Methylnaphthalen-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40629310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116530-25-7 |
Source
|
Record name | 7-Methylnaphthalen-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40629310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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